Alstolenine
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Overview
Description
Alstolenine is a natural product derived from the plant Alstonia, belonging to the Apocynaceae family It is known for its complex chemical structure, which includes a methanoindoloquinolizine core
Preparation Methods
Alstolenine can be synthesized through several routes, primarily involving the extraction from the bark of Alstonia scholaris . The synthetic preparation involves multiple steps, including the isolation of the active alkaloid components followed by purification processes. Industrial production methods often utilize large-scale extraction techniques to obtain significant quantities of the compound for research and development purposes .
Chemical Reactions Analysis
Alstolenine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
Alstolenine has a wide range of scientific research applications:
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: This compound has shown potential in treating conditions like psoriasis by targeting specific ion channels.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly for its potential therapeutic effects
Mechanism of Action
The mechanism of action of Alstolenine involves its interaction with various molecular targets and pathways. It has been shown to bind to specific ion channels, such as the TRPV3 ion channel, which plays a role in skin conditions like psoriasis . Additionally, this compound exhibits antipsychotic effects by modulating dopaminergic pathways in the brain .
Comparison with Similar Compounds
Alstolenine can be compared with other similar indole alkaloids, such as:
Alstonine: Another major indole alkaloid from Alstonia, known for its antipsychotic and anxiolytic properties.
Strictamine: An indole alkaloid with antiviral activity comparable to acyclovir.
Scholarine: A phytocompound from Alstonia scholaris with potential therapeutic effects.
This compound stands out due to its unique chemical structure and diverse range of applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H34N2O7 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
methyl (1S,10S,12R,13E)-13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3/b18-6-/t21-,23+,30-,31?/m1/s1 |
InChI Key |
VFYWKVVSDATOPJ-MVMNWWGGSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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